molecular formula C8H14O2S2 B14214404 Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- CAS No. 823221-70-1

Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)-

Cat. No.: B14214404
CAS No.: 823221-70-1
M. Wt: 206.3 g/mol
InChI Key: IVYIDAYPZVWIJC-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- is an organic compound that belongs to the class of cyclohexanones. This compound features a cyclohexane ring with a ketone group and two substituents: a methylsulfinyl and a methylthio group. These functional groups can significantly influence the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- typically involves the introduction of the methylsulfinyl and methylthio groups onto a cyclohexanone backbone. This can be achieved through various organic synthesis techniques, such as:

    Nucleophilic Substitution: Introducing the methylthio group via nucleophilic substitution reactions.

    Oxidation: Converting the methylthio group to a methylsulfinyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:

    Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be further oxidized to a sulfone.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The methylsulfinyl and methylthio groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

    Oxidation Products: Sulfones.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted cyclohexanones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 2-(methylthio)-: Lacks the methylsulfinyl group.

    Cyclohexanone, 2-(methylsulfinyl)-: Lacks the methylthio group.

    Cyclohexanone, 2-(methylsulfonyl)-2-(methylthio)-: Contains a sulfone group instead of a sulfinyl group.

Uniqueness

Cyclohexanone, 2-(methylsulfinyl)-2-(methylthio)- is unique due to the presence of both methylsulfinyl and methylthio groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

823221-70-1

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

2-methylsulfanyl-2-methylsulfinylcyclohexan-1-one

InChI

InChI=1S/C8H14O2S2/c1-11-8(12(2)10)6-4-3-5-7(8)9/h3-6H2,1-2H3

InChI Key

IVYIDAYPZVWIJC-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCCC1=O)S(=O)C

Origin of Product

United States

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